

Application Notes and Protocols for Dissolving UK-500001 in DMSO

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Compound of Interest

Compound Name: UK-500001

Cat. No.: B1683379

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the dissolution of **UK-500001**, a potent inhibitor of the mitochondrial pyruvate carrier (MPC), in dimethyl sulfoxide (DMSO) for use in a variety of experimental settings. Adherence to these guidelines will help ensure the accurate preparation of stock solutions and promote experimental reproducibility.

Introduction to UK-500001

UK-500001 is a small molecule inhibitor that specifically targets the mitochondrial pyruvate carrier (MPC), a protein complex responsible for transporting pyruvate from the cytosol into the mitochondrial matrix. By inhibiting the MPC, **UK-500001** blocks the entry of pyruvate into the tricarboxylic acid (TCA) cycle, thereby modulating cellular metabolism. This mechanism of action makes **UK-500001** a valuable tool for studying cellular bioenergetics, metabolic pathways, and their roles in various physiological and pathological processes.

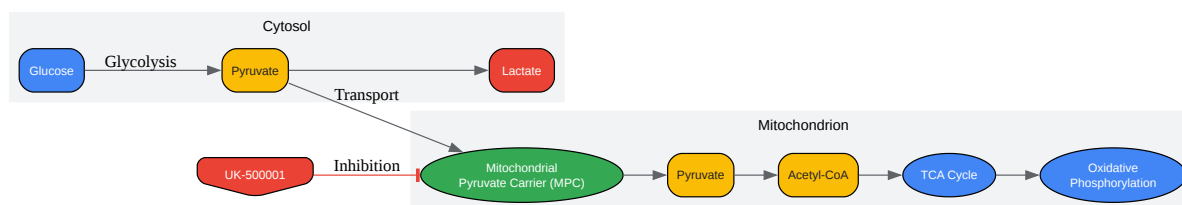
Chemical and Physical Properties

A clear understanding of the physicochemical properties of **UK-500001** is essential for its proper handling and use in experiments.

Property	Value
Molecular Formula	C ₂₆ H ₂₄ F ₃ N ₃ O ₄
Molecular Weight	499.48 g/mol
Appearance	Solid
Solubility	Soluble in Dimethyl Sulfoxide (DMSO)[1]

Signaling Pathway of UK-500001 Action

UK-500001 exerts its effects by inhibiting the Mitochondrial Pyruvate Carrier (MPC), a critical gateway for pyruvate to enter the mitochondria and fuel the Tricarboxylic Acid (TCA) cycle. By blocking this transport, **UK-500001** forces a metabolic shift in cells, impacting cellular respiration and bioenergetics.



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Figure 1. Inhibition of the Mitochondrial Pyruvate Carrier (MPC) by **UK-500001**.

Experimental Protocols

Materials

- **UK-500001** powder
- Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade

- Sterile microcentrifuge tubes or vials
- Calibrated precision balance
- Vortex mixer
- Pipettes and sterile filter tips

Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution, a commonly used concentration for initial experiments. Researchers should adjust the concentration based on their specific experimental needs.

Calculation:

To prepare a 10 mM stock solution, the required mass of **UK-500001** can be calculated using the following formula:

$$\text{Mass (mg)} = \text{Desired Concentration (M)} \times \text{Molecular Weight (g/mol)} \times \text{Volume (L)} \times 1000 \text{ (mg/g)}$$

For 1 mL (0.001 L) of a 10 mM (0.01 M) solution:

$$\text{Mass (mg)} = 0.01 \text{ mol/L} \times 499.48 \text{ g/mol} \times 0.001 \text{ L} \times 1000 \text{ mg/g} = 4.99 \text{ mg}$$

Procedure:

- **Weighing:** Accurately weigh approximately 5 mg of **UK-500001** powder using a calibrated precision balance and transfer it to a sterile microcentrifuge tube.
- **Solvent Addition:** Add the calculated volume of anhydrous DMSO to the microcentrifuge tube containing the **UK-500001** powder. For 5 mg of **UK-500001**, this would be approximately 1 mL to achieve a 10 mM concentration.
- **Dissolution:** Tightly cap the tube and vortex thoroughly for several minutes until the powder is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary. Visually inspect the solution to ensure there are no visible particles.

- **Storage:** Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term storage.

Recommended Working Concentrations

The optimal working concentration of **UK-500001** will vary depending on the cell type, experimental duration, and the specific endpoint being measured. Based on studies with the related MPC inhibitor UK5099, a starting point for in vitro experiments is recommended.

Application	Recommended Starting Concentration Range	Notes
Cell-based assays	1 - 10 μ M	A dose-response curve is recommended to determine the optimal concentration for your specific cell line and assay. Some studies with related compounds have used concentrations as high as 100 μ M for complete inhibition in transport assays.
IC ₅₀ Determination	Varies	The half-maximal inhibitory concentration (IC ₅₀) is highly dependent on the assay conditions and cell type. A broad range of concentrations (e.g., nanomolar to micromolar) should be tested. For a related compound, UK5099, an IC ₅₀ of 52.6 \pm 8.3 nM has been reported in a pyruvate transport assay.[2]

Important Considerations:

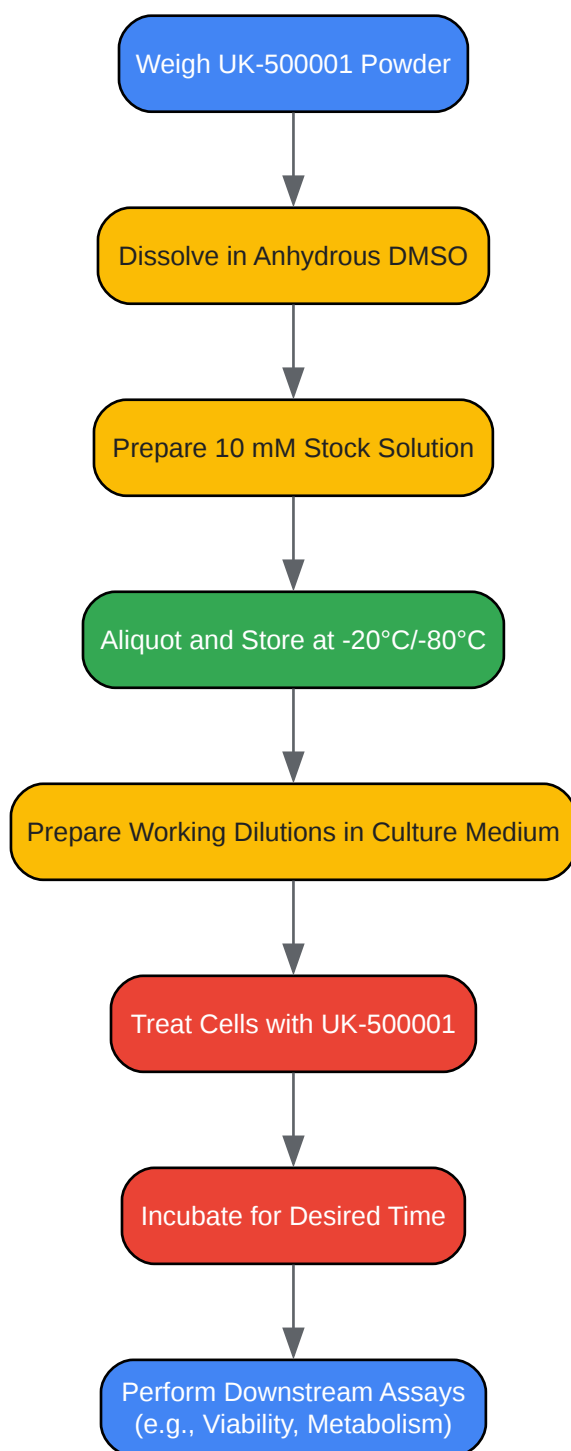
- **DMSO Toxicity:** The final concentration of DMSO in the cell culture medium should be kept low, typically below 0.5%, to avoid solvent-induced cytotoxicity. A vehicle control (medium

with the same concentration of DMSO) should always be included in experiments.

- **Stability:** While stock solutions in DMSO are generally stable when stored properly, it is good practice to prepare fresh working dilutions from the stock solution for each experiment.

Experimental Workflow

The following diagram illustrates a typical workflow for using **UK-500001** in a cell-based experiment.



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Figure 2. General workflow for preparing and using **UK-500001** in experiments.

By following these detailed application notes and protocols, researchers can confidently prepare and utilize **UK-500001** in their experiments to investigate the critical role of

mitochondrial pyruvate transport in cellular function.

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References

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- 2. Key features of inhibitor binding to the human mitochondrial pyruvate carrier hetero-dimer - PMC [pmc.ncbi.nlm.nih.gov]
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